N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride
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Overview
Description
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzyl group, a dimethylpyrazole ring, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways contributes to its therapeutic effects against AD.
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and bbb permeability . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The compound’s action results in beneficial effects in preclinical AD-like models. It prevents Aβ formation and reduces tau phosphorylation, which are key features of AD pathophysiology . These molecular and cellular effects support its potential as a therapeutic strategy against AD.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the pyrazole derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazide: Similar structure with a thiosemicarbazide group instead of a carboxamide group.
4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the pyrazole ring and carboxamide group.
1,3-dimethyl-1H-pyrazole-4-carboxamide: Lacks the methoxybenzyl group.
Uniqueness
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxybenzyl group, dimethylpyrazole ring, and carboxamide group allows for diverse applications and interactions with molecular targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10-13(9-17(2)16-10)14(18)15-8-11-4-6-12(19-3)7-5-11;/h4-7,9H,8H2,1-3H3,(H,15,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZQKTOKZZFPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC=C(C=C2)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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